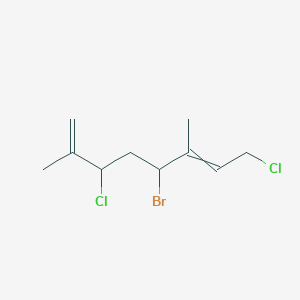
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene is an organic compound belonging to the class of organochlorides. Organochlorides are compounds containing a chemical bond between a carbon atom and a chlorine atom. This compound is characterized by the presence of bromine and chlorine atoms attached to a diene structure, which is a hydrocarbon with two double bonds.
準備方法
The synthesis of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be achieved through various synthetic routes. One common method involves the use of N-bromosuccinimide (NBS) in a free radical reaction. In this reaction, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then reacts with the target compound to form the desired product . Industrial production methods may involve tubular diazotization reaction technology, which offers advantages such as continuity in production, safety, short reaction time, and energy saving .
化学反応の分析
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: It may be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
類似化合物との比較
5-Bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene can be compared with other similar compounds, such as:
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: This compound has an additional bromine atom, which may affect its reactivity and applications.
5-Bromo-1,3-dimethyluracil: This compound contains a uracil ring structure, which is different from the diene structure of this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms on a diene structure, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
64819-69-8 |
|---|---|
分子式 |
C10H15BrCl2 |
分子量 |
286.03 g/mol |
IUPAC名 |
5-bromo-3,8-dichloro-2,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)10(13)6-9(11)8(3)4-5-12/h4,9-10H,1,5-6H2,2-3H3 |
InChIキー |
AADSQRFHTJGABO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CC(C(=CCCl)C)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
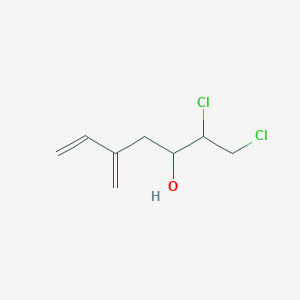
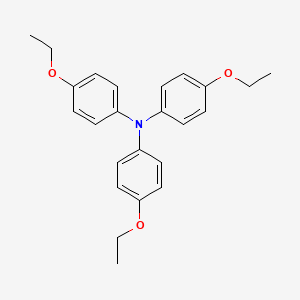
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
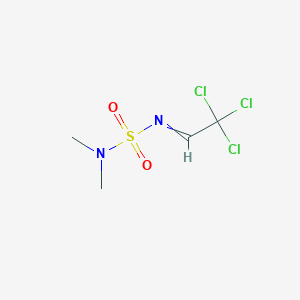
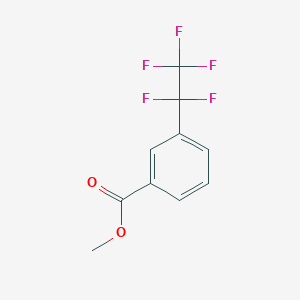
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
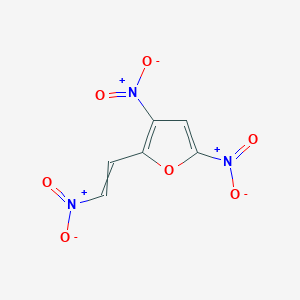

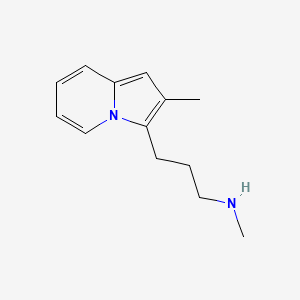
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
